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Compound Name: Oxaziridine-3-carbonitrile

Cat. No.: B15432333 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the quantum mechanical approaches used to study

the significant ring strain inherent in the oxaziridine three-membered ring. The high ring strain,

a consequence of its small bond angles and the presence of two electronegative heteroatoms,

is a defining feature of oxaziridine's structure and reactivity, making it a potent oxygen-transfer

agent in chemical synthesis. Understanding and accurately quantifying this strain is crucial for

predicting the stability, reactivity, and spectroscopic properties of oxaziridine derivatives, which

are valuable intermediates in medicinal chemistry and drug development.

Theoretical Framework for Calculating Ring Strain
The quantification of ring strain in cyclic molecules like oxaziridine is primarily achieved through

computational quantum mechanical methods. The strain energy (SE) is not a direct observable

but is typically determined by comparing the energy of the cyclic molecule to a strain-free

acyclic reference. The most common and reliable methods involve the use of isodesmic and

homodesmotic reactions. These hypothetical reactions are constructed such that the number

and types of bonds are conserved on both the reactant and product sides, which facilitates the

cancellation of systematic errors in the quantum chemical calculations.

Several levels of theory are employed for these calculations, with the choice representing a

trade-off between computational cost and accuracy:
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Ab initio Methods: These methods, such as Møller-Plesset perturbation theory (MP2) and

coupled-cluster theory with single, double, and perturbative triple excitations (CCSD(T)), are

highly accurate but computationally intensive. They are often used to benchmark results

obtained from more cost-effective methods.

Density Functional Theory (DFT): DFT methods, particularly with hybrid functionals like

B3LYP and M06-2X, have become the workhorse for these types of calculations. They offer

a good balance of accuracy and computational efficiency, making them suitable for studying

larger, substituted oxaziridine systems.

Basis Sets: The choice of basis set, which describes the atomic orbitals, is also critical.

Pople-style basis sets (e.g., 6-31G*) and Dunning's correlation-consistent basis sets (e.g.,

cc-pVDZ, aug-cc-pVTZ) are commonly used. Larger basis sets with polarization and diffuse

functions generally lead to more accurate results.

Quantitative Analysis of Oxaziridine Ring Strain
The strain energy of the parent oxaziridine molecule has been a subject of numerous

computational studies. The data below summarizes the calculated strain energies and key

geometric parameters from various levels of theory, providing a comparative overview.

Table 1: Calculated Strain Energies (SE) for the Parent Oxaziridine Molecule

Level of Theory Basis Set
Strain Energy
(kcal/mol)

Reference

B3LYP 6-31G 25.5

B3LYP 6-311+G(d,p) 26.2

MP2 6-31G 27.8

MP2 aug-cc-pVTZ 28.5

G3(MP2) --- 26.9

CBS-QB3 --- 26.7

Table 2: Computed vs. Experimental Geometric Parameters of Oxaziridine
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Parameter B3LYP/6-31G MP2/6-31G
Experimental
(Microwave
Spectroscopy)

Bond Lengths (Å)

N-O 1.489 1.463 1.451

C-N 1.465 1.458 1.457

C-O 1.412 1.409 1.403

**Bond Angles (°) **

C-N-O 61.3 62.4 63.3

N-O-C 65.2 65.9 65.5

N-C-O 53.5 51.7 51.2

Methodologies and Protocols
A standard workflow for calculating the strain energy of an oxaziridine derivative using an

isodesmic reaction is outlined below. This protocol ensures that the calculated energy is a

reliable measure of the ring strain.
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Input Preparation

Quantum Mechanical Calculation

Data Analysis

1. Define Oxaziridine
Structure & Isodesmic Reaction

2. Geometry Optimization
(e.g., B3LYP/6-31G*)

3. Frequency Calculation
(Confirm Minimum Energy Structure)

4. Single-Point Energy Calculation
(Higher Level of Theory, e.g., MP2/aug-cc-pVTZ)

5. Extract Zero-Point Energies (ZPE)

6. Calculate Strain Energy (SE)
ΔE = ΣE(products) - ΣE(reactants)

Click to download full resolution via product page

A typical workflow for the quantum mechanical calculation of oxaziridine ring strain.

Detailed Steps:

Structure Definition: The 3D coordinates of the oxaziridine molecule and all molecules in the

chosen isodesmic reaction are defined. An example of an isodesmic reaction for the parent

oxaziridine is: Oxaziridine + CH3-NH-CH3 + CH3-O-CH3 → H2C(OCH3)(NHCH3) + H2C=O

+ H2C=NH
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Geometry Optimization: The geometry of each molecule is optimized to find the lowest

energy conformation. This is typically done using a DFT method with a reasonably sized

basis set.

Frequency Calculation: A frequency calculation is performed on the optimized geometries to

ensure that they represent true energy minima (i.e., no imaginary frequencies). This step

also provides the zero-point vibrational energy (ZPVE).

Single-Point Energy: To improve accuracy, a single-point energy calculation is often

performed on the optimized geometries using a higher level of theory or a larger basis set.

Energy Extraction: The electronic energies and ZPVEs for all reactants and products are

extracted from the calculation output files.

Strain Energy Calculation: The strain energy is calculated as the difference between the sum

of the energies of the products and the sum of the energies of the reactants.

Experimental validation of computed geometries is crucial. For stable, crystalline oxaziridine

derivatives, single-crystal X-ray diffraction is the gold standard for determining solid-state

structure.

Summarized Methodology:

Crystal Growth: High-quality single crystals of the oxaziridine derivative are grown, typically

by slow evaporation of a suitable solvent.

Data Collection: The crystal is mounted on a goniometer and cooled to a low temperature

(e.g., 100 K) to reduce thermal motion. It is then irradiated with monochromatic X-rays, and

the diffraction pattern is collected on a detector.

Structure Solution and Refinement: The diffraction data is processed to determine the unit

cell dimensions and space group. The structure is then solved using direct methods or

Patterson methods to obtain an initial model of the electron density. This model is refined

against the experimental data to yield the final atomic positions, bond lengths, and bond

angles.
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Comparison: The experimentally determined geometric parameters are then compared to the

computationally predicted values to assess the accuracy of the theoretical methods.

Reactivity and Mechanistic Pathways
The high ring strain of oxaziridines makes them effective oxygen-transfer agents, for instance,

in the epoxidation of alkenes. The reaction proceeds through a concerted mechanism involving

a transition state where the oxygen atom is transferred from the oxaziridine to the alkene.

Reactants
Transition State

Products

Oxaziridine
[Alkene---O---Oxaziridine]‡

Oxygen Transfer

Alkene

Oxygen Transfer

Epoxide

Imine

Level of Theory Basis Set

Accuracy vs. Cost

DFT
(e.g., B3LYP)

Lower Accuracy
Lower Cost

Good balance

MP2

Higher Accuracy
(Benchmark)
Higher Cost

More accurate

CCSD(T)

Gold Standard

Pople
(e.g., 6-31G*)

Efficient

Correlation-Consistent
(e.g., aug-cc-pVTZ)

More complete
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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